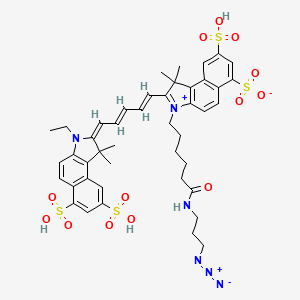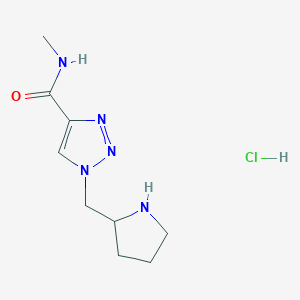![molecular formula C8H6ClIN2 B1433302 8-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine CAS No. 1421786-73-3](/img/structure/B1433302.png)
8-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine
Vue d'ensemble
Description
8-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . The 2-methylimidazo[1,2-a]pyridine further reacts with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Molecular Structure Analysis
The molecular structure of 3-iodo-2-methyl-1H-imidazo[1,2-a]pyridinium triiodide was confirmed by X-ray structural analysis .Chemical Reactions Analysis
The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine leads to the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide . This reaction involves the substitution of a hydrogen atom at the C-3 carbon atom .Applications De Recherche Scientifique
Photocyclization and Halomethyl Derivatives
Research by Frolov (2002) explored the use of photocyclization in preparing condensed azinobenzimidazoles, including 8-chloro-1,3-dimethylpyrimido[1,2-a]benzimidazole, a derivative of imidazo[1,2-a]pyridine. This study highlighted the effect of the iodine atom on the direction of photocyclization and the properties of halomethyl derivatives (Frolov, 2002).
Bifunctionalization and Cross-Coupling Reactions
Marie et al. (2012) investigated the reactivity of 7-chloro-8-iodo- and 8-chloro-7-iodoimidazo[1,2-a]pyridines towards various cross-coupling reactions. This study provided insights into regioselective substitution and the challenges in substituting the chlorine atom, contributing significantly to the understanding of bifunctionalization in imidazo[1,2-a]pyridines (Marie, Bouclé, Enguehard-Gueiffier, & Gueiffier, 2012).
Halogenation Using Sodium Halides
Katrun and Kuhakarn (2019) developed a method for halogenating 2-arylimidazo[1,2-a]pyridines using sodium chloride/bromide/iodide as halogen sources. This process offers efficient access to halogenated imidazo[1,2-a]pyridines, which are valuable for further chemical transformations (Katrun & Kuhakarn, 2019).
Chemoselective Iodination
Zhao et al. (2018) synthesized 3- and 8-iodoimidazo[1,2-a]pyridines from imidazo[1,2-a]pyridine under various conditions, demonstrating the chemoselectivity of the substitution reaction. This research provides valuable insights into the structural and electrostatic aspects of chemoselective iodination (Zhao, Li, Yang, Liu, Huang, & Chai, 2018).
Anti-inflammatory Applications
Abignente et al. (1982) synthesized a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids with potential anti-inflammatory applications. This research bridges the gap between chemical synthesis and pharmacological properties (Abignente, Arena, de Caprariis, Luraschi, Marmo, Lampa, Vairo, & Somma, 1982).
Phosphatidylinositol 3-Kinase Inhibitors
Gamage et al. (2019) focused on the synthesis of imidazo[1,2-a]pyridine analogues of ZSTK474, a class of phosphatidylinositol 3-kinase inhibitors. The study's findings contribute to the development of new compounds with potential applications in medicinal chemistry (Gamage, Spicer, Tsang, O’Connor, Flanagan, Lee, Dickson, Shepherd, Denny, & Rewcastle, 2019).
Mécanisme D'action
Target of Action
Imidazo[1,2-a]pyridines, including 8-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine, are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . .
Mode of Action
Imidazo[1,2-a]pyridines have been shown to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Result of Action
Some imidazo[1,2-a]pyridine compounds have shown significant reduction of bacterial load in an acute tb mouse model .
Orientations Futures
Analyse Biochimique
Biochemical Properties
8-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The compound’s interaction with these kinases can lead to the modulation of various cellular processes, including cell growth and apoptosis . Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For example, the compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins . Furthermore, this compound can affect cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity, which disrupts cell signaling pathways and leads to changes in cellular function . The compound can also bind to DNA and RNA, interfering with gene expression and protein synthesis . Additionally, this compound can modulate the activity of transcription factors, further influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular metabolism . Additionally, this compound can be metabolized by cytochrome P450 enzymes, which are involved in the detoxification of xenobiotics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation . For example, this compound can be taken up by cells through active transport mechanisms, leading to its accumulation in specific cellular compartments . This localization can affect the compound’s activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can localize to the nucleus, where it interacts with DNA and RNA, influencing gene expression . Additionally, the compound can be found in the cytoplasm, where it modulates the activity of various enzymes and proteins .
Propriétés
IUPAC Name |
8-chloro-3-iodo-2-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIN2/c1-5-7(10)12-4-2-3-6(9)8(12)11-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESLSDQYFSPLPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=C(C2=N1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol](/img/structure/B1433225.png)










